molecular formula C7H10ClN3 B12862514 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole

Cat. No.: B12862514
M. Wt: 171.63 g/mol
InChI Key: GESVUBFGQIMRGQ-UHFFFAOYSA-N
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Description

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that contains both chlorine and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole typically involves the reaction of 4-chloroimidazole with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .

Scientific Research Applications

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The chlorine and pyrrolidine groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of both chlorine and pyrrolidine groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-4-pyrrolidin-1-yl-1H-imidazole

InChI

InChI=1S/C7H10ClN3/c8-6-7(10-5-9-6)11-3-1-2-4-11/h5H,1-4H2,(H,9,10)

InChI Key

GESVUBFGQIMRGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(NC=N2)Cl

Origin of Product

United States

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